3',5'-Diacetoxyacetophenone CAS number 35086-59-0
3',5'-Diacetoxyacetophenone CAS number 35086-59-0
An In-depth Technical Guide to 3',5'-Diacetoxyacetophenone
CAS Number: 35086-59-0
This technical guide provides a comprehensive overview of 3',5'-Diacetoxyacetophenone, a versatile organic compound with significant applications in pharmaceutical synthesis and chemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Physicochemical Properties
3',5'-Diacetoxyacetophenone is an acetophenone derivative characterized by two acetoxy groups on the phenyl ring.[1] It typically appears as a white to brown or light yellow crystalline powder.[2][][4]
| Property | Value | Reference |
| CAS Number | 35086-59-0 | [1][2] |
| Molecular Formula | C₁₂H₁₂O₅ | [1][2] |
| Molecular Weight | 236.22 g/mol | [1][5] |
| IUPAC Name | (3-acetyl-5-acetyloxyphenyl) acetate | [1][6] |
| Synonyms | 1-[3,5-Bis(acetyloxy)phenyl]ethanone, 3',5'-Dihydroxy-acetophenone Diacetate, 5-Acetyl-1,3-phenylene diacetate | [1][] |
| Melting Point | 91-94 °C (lit.) | [2][5] |
| Boiling Point | 165-168 °C at 0.7501 mmHg | [2][5] |
| Density | ~1.203 - 1.303 g/cm³ (estimate) | [2][5] |
| Flash Point | 168.7 °C | [2][5] |
| Vapor Pressure | 6.63E-06 mmHg at 25°C | [2][4] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [2][6] |
| InChI Key | QODJHYBESCIPOG-UHFFFAOYSA-N | [1][6] |
| SMILES | CC(=O)C1=CC(=CC(=C1)OC(=O)C)OC(=O)C | [1] |
Synthesis and Experimental Protocols
3',5'-Diacetoxyacetophenone is a valuable intermediate in organic synthesis.[7] Several methods for its synthesis have been established.
General Synthesis Routes:
-
Acetylation of 3',5'-Dihydroxyacetophenone: The most common method involves the acetylation of 3',5'-dihydroxyacetophenone using acetic anhydride, often in the presence of a catalyst.[1]
-
Reaction with Acetyl Chloride: Hydroxy derivatives can be reacted with acetyl chloride to produce the diacetoxy compound.[1]
-
Friedel-Crafts Acetylation: Under Friedel-Crafts conditions, acetophenone can be treated with acetic anhydride and a Lewis acid catalyst.[1]
A general workflow for the synthesis starting from 3',5'-Dihydroxyacetophenone is illustrated below.
Detailed Experimental Protocol: Synthesis from 3,5-Bis(acetyloxy)benzoyl chloride
This protocol describes a Grignard reaction to synthesize 3',5'-Diacetoxyacetophenone.[8]
Materials:
-
3,5-Bis(acetyloxy)benzoyl chloride (2 g, 7.8 mmol)
-
Tris(dibenzoylmethanato)iron (169 mg, 3 mol-%)
-
Methylmagnesium chloride (2.6 ml, 3M in THF)
-
Dry Tetrahydrofuran (THF) (15 ml)
-
Aqueous ammonium chloride solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A 100 ml three-necked flask is equipped with a magnetic stirrer, thermometer, dropping funnel, and condenser under a nitrogen atmosphere.
-
Charge the flask with 3,5-Bis(acetyloxy)benzoyl chloride (2 g), tris(dibenzoylmethanato)iron (169 mg), and dry THF (15 ml).[8]
-
Cool the solution to -15 °C.
-
Add methylmagnesium chloride (2.6 ml) dropwise over 20 minutes, maintaining the temperature at -15 °C.[8]
-
Stir the reaction mixture for an additional 10 minutes at -15 °C.[8]
-
Quench the reaction by adding aqueous ammonium chloride solution.[8]
-
Extract the mixture with ethyl acetate.
-
Dry the organic extract over MgSO₄ and concentrate it.[8]
-
The resulting residue can be analyzed by Gas Chromatography (GC) to determine the yield, which has been reported to be 87.0%.[8]
Applications in Research and Drug Development
3',5'-Diacetoxyacetophenone serves as a crucial building block in various synthetic pathways.
-
Pharmaceutical Industry: It is a key intermediate in the synthesis of β₂-adrenergic receptor agonists like Fenoterol and Orciprenaline, which are used to treat asthma and COPD.[1][7] Its acetyl-protected phenolic groups allow for regioselective functionalization, which is critical for creating the specific chiral centers in these drug molecules.[1] The compound has also been investigated for potential anti-inflammatory, antitumor, and analgesic properties.[]
-
Nutraceutical Research: It plays a role in the synthesis of resveratrol, a compound studied for its health benefits.[1]
-
Organic Synthesis: It is widely used as a starting material for more complex organic molecules, including diarylmethanes, which have applications in materials science and medicine.[1][4]
-
Chemical Research: The compound is utilized as a model to study reaction mechanisms and explore new synthetic routes.[4]
-
Dye and Pigment Industry: Due to its chemical properties, it has potential as a starting material for synthesizing new dyes and pigments.[4]
Biological Significance and Mechanism of Action
The primary biological significance of 3',5'-Diacetoxyacetophenone lies in its role as a precursor to pharmacologically active molecules. For instance, its use in the synthesis of Fenoterol, a β₂-adrenergic agonist, connects it to the adrenergic signaling pathway.
β₂-Adrenergic Signaling Pathway: β₂-adrenergic receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist like Fenoterol, initiate a signaling cascade. This cascade leads to smooth muscle relaxation, which is the therapeutic goal in treating asthma.
The diagram below illustrates a simplified β₂-adrenergic signaling pathway.
Safety and Handling
3',5'-Diacetoxyacetophenone is classified as an irritant.[2]
-
Hazard Codes: Xi (Irritant).[4]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]
-
Precautionary Statements: P261 (Avoid breathing dust), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]
-
Safety Recommendations: Do not breathe dust. Avoid contact with skin and eyes.[2] Standard personal protective equipment (gloves, safety glasses) should be worn when handling this chemical.
References
- 1. Buy 3',5'-Diacetoxyacetophenone | 35086-59-0 [smolecule.com]
- 2. chembk.com [chembk.com]
- 4. lookchem.com [lookchem.com]
- 5. 3,5-Diacetoxyacetophenone | CAS#:35086-59-0 | Chemsrc [chemsrc.com]
- 6. 3',5'-Diacetoxyacetophenone | 35086-59-0 [sigmaaldrich.com]
- 7. 3,5-Diacetoxyacetophenone | 35086-59-0 [chemicalbook.com]
- 8. 3,5-Diacetoxyacetophenone synthesis - chemicalbook [chemicalbook.com]
